4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol 4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15668460
InChI: InChI=1S/C18H19BrClN3O/c19-16-3-6-18(24)15(11-16)12-21-23-9-7-22(8-10-23)13-14-1-4-17(20)5-2-14/h1-6,11-12,24H,7-10,13H2/b21-12+
SMILES:
Molecular Formula: C18H19BrClN3O
Molecular Weight: 408.7 g/mol

4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol

CAS No.:

Cat. No.: VC15668460

Molecular Formula: C18H19BrClN3O

Molecular Weight: 408.7 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol -

Specification

Molecular Formula C18H19BrClN3O
Molecular Weight 408.7 g/mol
IUPAC Name 4-bromo-2-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]phenol
Standard InChI InChI=1S/C18H19BrClN3O/c19-16-3-6-18(24)15(11-16)12-21-23-9-7-22(8-10-23)13-14-1-4-17(20)5-2-14/h1-6,11-12,24H,7-10,13H2/b21-12+
Standard InChI Key HSUWYXXHZGISPD-CIAFOILYSA-N
Isomeric SMILES C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C=CC(=C3)Br)O
Canonical SMILES C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C=CC(=C3)Br)O

Introduction

Chemical Identity

The compound's systematic IUPAC name is 4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol. It is characterized by:

  • Molecular Formula: C18H18BrClN2OC_{18}H_{18}BrClN_2O

  • Molecular Weight: Approximately 393.7 g/mol

  • Structure:

    • A phenol group (OH-OH) attached to a brominated benzene ring.

    • A Schiff base linkage (CH=N-CH=N-) connecting the aromatic system to a piperazine moiety substituted with a chlorobenzyl group.

Structural Features

The compound's structure integrates multiple functional groups, which contribute to its potential reactivity and bioactivity:

Functional GroupRole in Structure
Phenol (-OH)Provides hydrogen bonding capability and contributes to acidity.
Bromo (-Br)Enhances lipophilicity and may influence biological activity.
Schiff Base (-CH=N-)Acts as a reactive center for coordination with metals or biological targets.
Piperazine RingIncreases water solubility and serves as a pharmacophore in drug design.
Chlorobenzyl GroupAdds hydrophobicity and potential for π-π interactions with biological molecules.

Synthesis

The synthesis of this compound likely involves multistep organic reactions, including:

  • Formation of the Schiff Base:

    • Reaction between 4-bromo-2-hydroxybenzaldehyde and a piperazine derivative containing the chlorobenzyl group.

    • This step typically uses mild conditions, such as ethanol as a solvent, with catalytic amounts of acid or base.

  • Purification:

    • The product is purified using recrystallization or chromatographic techniques.

  • Characterization:

    • Confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Applications

The compound's structure suggests potential applications in various fields:

  • Pharmaceuticals:

    • The presence of halogenated aromatic rings and piperazine suggests antimicrobial or anticancer activity.

    • Schiff bases are known for their metal-chelating properties, which could be useful in enzyme inhibition or drug delivery.

  • Coordination Chemistry:

    • The Schiff base moiety can coordinate with transition metals, forming complexes with potential catalytic or therapeutic applications.

  • Biological Studies:

    • Compounds with similar structures have been investigated for their ability to interact with DNA or proteins, suggesting roles in drug discovery.

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